(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and its behavior in solution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Synthesis and Structural Analysis
- A study conducted by Limanskii et al. (2009) focused on synthesizing new compounds similar in structure, which have potential applications in influencing blood coagulation, indicating hemostatic properties. This study contributes to understanding the chemical synthesis and potential therapeutic applications of such compounds (E. S. Limanskii et al., 2009).
- Prabhuswamy et al. (2016) synthesized a compound with structural similarities and conducted crystal structure analysis, providing insights into the molecular structure, which is crucial for understanding the pharmacological properties and potential applications of such compounds (M. Prabhuswamy et al., 2016).
- Barakat et al. (2020) conducted a study on the one-pot synthesis of enaminones, compounds structurally related to the query compound, providing insights into efficient synthesis methods that can be applied in pharmaceutical research (A. Barakat et al., 2020).
Potential Pharmacological Applications
- The compound synthesized by Limanskii et al. (2009) showed significant effects on blood coagulation, suggesting its potential as a hemostatic agent in medical applications (E. S. Limanskii et al., 2009).
- Tayade and Waghmare (2016) explored the synthesis of compounds with similar structures and their characterization, which is fundamental for the development of new drugs with potential therapeutic applications (D. Tayade & Siddharth A. Waghmare, 2016).
Mechanism of Action in Disease Treatment
- Riva et al. (2021) elucidated the mechanism of action of a structurally related compound as an inhibitor of Zika virus replication, providing a foundation for developing antiviral treatments using similar compounds (L. Riva et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-31-22-10-9-19(18-23(22)32-2)17-21(27-24(29)20-7-4-3-5-8-20)25(30)26-11-6-12-28-13-15-33-16-14-28/h3-5,7-10,17-18H,6,11-16H2,1-2H3,(H,26,30)(H,27,29)/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFPSBCUIXSNQQ-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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